1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is a bicyclic compound belonging to the benzazocine family. This compound is characterized by its unique structural features, which include a six-membered saturated ring fused to a benzene ring. It has garnered interest in medicinal chemistry due to its potential pharmacological applications.
1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is classified under organic compounds and specifically falls within the category of heterocyclic compounds. Its structure includes both nitrogen and carbon atoms, contributing to its classification as a nitrogen-containing heterocycle.
Several synthetic routes have been developed for the preparation of 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one. Notable methods include:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and avoid side reactions. For example, in one study, attempts to prepare an ethyl ester resulted in unexpected ring contractions due to harsh conditions .
The molecular structure of 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one features:
1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one participates in various chemical reactions that enhance its utility in organic synthesis:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while minimizing by-products. For example, selenium oxide has been used for selective oxidation processes involving related benzazocine derivatives .
The mechanism of action for 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one largely depends on its interactions with biological targets. Research indicates that compounds within this class may act as antagonists at certain receptor sites in the central nervous system.
Studies have shown that derivatives of this compound exhibit varying degrees of activity against neurotransmitter receptors such as NMDA (N-methyl-D-aspartate) receptors. This suggests potential applications in treating neurodegenerative diseases or pain management .
1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is typically characterized by:
The compound exhibits typical reactivity associated with ketones and amines:
1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one finds applications in various fields:
The development of benzazocine-based therapeutics emerged prominently in the mid-20th century, driven by the search for synthetic analgesics with improved efficacy and reduced addiction potential compared to natural opiates. Early research focused on simplified morphine analogs, leading to the discovery of the benzomorphan core (2,6-methano-3-benzazocine) as a pivotal pharmacophore. Seminal work in the 1960s established the fundamental structure-activity relationships (SAR) for this class. A landmark 1969 study reported the synthesis and evaluation of 8-hydroxy-3-carboxamido-substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines, demonstrating potent orally active analgesic properties in animal models, thereby validating the scaffold's therapeutic potential [3].
Subsequent decades witnessed extensive structural diversification:
Table 1: Key Historical Benzomorphan Derivatives
Compound Name | Core Structure | Key Substituents | Primary Pharmacological Action | Year/Ref Significance |
---|---|---|---|---|
Unnamed Lead | 2,6-Methano-3-benzazocine | 8-OH, 3-CONH₂ | Orally Effective Analgesic | 1969 [3] |
Phenazocine (Prinadol) | 2,6-Methano-3-benzazocine | 8-OH, 3-CH₂CH₂Ph, 6-Me, 11-Me | Potent MOR Agonist (Analgesic) | ~1960s [6] |
Pentazocine (Talwin) | 2,6-Methano-3-benzazocine | 8-OH (or 8-OMe variants), 3-CH₂CH=CMe₂, 5-Me | KOR Agonist / MOR Partial Antagonist | 1970s [6] |
SKF-10,047 | 2,6-Methano-3-benzazocine | 8-OH, 3-CH₂CH=CH₂, 5,9-diMe (or similar) | Prototypical Sigma (σ) Receptor Agonist | 1970s [6] |
This evolution underscores a trajectory from potent MOR agonists towards ligands with mixed opioid activity and non-opioid CNS targets (like σ receptors), driven by strategic modifications of the benzazocine core [3] [5] [6].
The 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one scaffold represents a rigidified benzomorphan analog where the C4 carbonyl group introduces critical conformational and electronic constraints. This scaffold is defined by its bridged bicyclic system: a benzene ring fused to an eight-membered azocine ring containing nitrogen at position 3 and a ketone at position 4. The bridgehead methylene groups (positions 2 and 6) enforce a semi-rigid "bent" conformation, crucial for mimicking the spatial orientation of key pharmacophoric elements (aromatic ring, basic nitrogen) found in endogenous peptides and classical opioids [1] [7].
Key structural features influencing its biological profile include:
Table 2: Impact of Substituents on the Hexahydro-3-benzazocin-4-one Scaffold
Structural Feature | Common Modifications | Consequence on Scaffold Properties | Biological Implication |
---|---|---|---|
N3 Nitrogen | -H, -Me, -Et, -CH₂CH₂Ph, -CH₂cyclopropyl, -CH₂CH=CMe₂ | Modulates basicity, lipophilicity, steric bulk | Determines receptor affinity (MOR/KOR/σ), agonist/antagonist profile |
C4 Carbonyl | Ketone (fixed) | Conformational constraint, H-bond acceptor | Defines scaffold rigidity; potential receptor interaction point |
C8/C9 Aromatic | -H, -OH, -OMe, -Halogens | Electronic effects, H-bond donor/acceptor | Significantly enhances potency (esp. -OH); influences selectivity |
C11 (Bridgehead Adjacent) | -H, -Me, -Alkyl, -Oxygen functions | Steric effects, potential H-bonding | Modulates receptor access/conformation; impacts metabolic stability |
Synthetic access to this scaffold often involves intricate multi-step sequences. A significant route involves the Beckmann rearrangement of oximes derived from tetralone precursors, followed by cyclization. For example, oximes of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one undergo Beckmann rearrangement to yield 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitriles, which can be further hydrolyzed and manipulated [9]. Alternatively, reductive amination/cyclization strategies using precursors like 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one have been employed, sometimes requiring protection/deprotection steps (e.g., using benzyl or ethoxycarbonyl groups) [9]. Modifications at C11, such as conversion to acetamido groups via oxime reduction (e.g., using Zn/Ac₂O/AcOH), have been used to generate analogs like syn-11-acetamido derivatives, demonstrating the scaffold's versatility for derivatization [7].
Bicyclic nitrogen heterocycles, particularly the benzazocine scaffold, exhibit a remarkable propensity for interacting with CNS receptor targets, primarily due to their ability to mimic the spatial disposition of pharmacophores in endogenous neurotransmitters and neuromodulators. The 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one core, with its constrained T-shape conformation (aromatic ring roughly perpendicular to the plane containing the nitrogen and the C4 carbonyl), effectively presents key elements—aromatic ring (phenolic), protonatable nitrogen, and carbonyl oxygen—in orientations complementary to binding pockets within opioid and sigma receptors [3] [5] [6].
The pharmacological profile is critically dependent on specific structural features:
Table 3: Structural Features and Associated CNS Receptor Activities of Benzazocines
Structural Feature | Receptor Target | Typical Functional Activity | Biological Outcome | Key Example (Reference) |
---|---|---|---|---|
Protonatable N3 + Phenolic OH + Small N-Subst (e.g., Me) | Mu-Opioid Receptor (MOR) | Agonist | Potent Analgesia, Euphoria, Respiratory Depression | Phenazocine [6] |
Protonatable N3 + Phenolic OH + Large N-Subst (e.g., CH₂CH=CMe₂) | Kappa-Opioid Receptor (KOR) | Agonist | Analgesia (spinal/dysphoric), Diuresis | Pentazocine [6] |
Protonatable N3 + Phenolic OH + Large N-Subst | Mu-Opioid Receptor (MOR) | Partial Agonist / Antagonist | Blocks MOR effects, Reduces Abuse Potential | Pentazocine [6] |
N-Allyl/Phenethyl + Specific Bridge Subs | Sigma-1 Receptor (σ1R) | Agonist (Prototypical) | Psychotomimetic Effects, Potential Neuroprotection | SKF-10,047 [6] |
C4 Carbonyl + Unsubstituted N | Low Opioid Affinity | Variable | Potential for Novel Targets (e.g., Sodium Channels [1]) | Novel Derivatives [1] [10] |
Research continues to explore derivatives of this scaffold for targeting beyond traditional opioid pathways. Patents disclose substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines with potential activity on sodium channels, suggesting applications in conditions like neuropathic pain, arrhythmia, or ischemia [1]. Furthermore, structural analogs are investigated for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's, Huntington's) and hypoxic-ischemic injuries, leveraging potential interactions with σ receptors or ion channels [1] [5]. The inherent diversity-oriented synthetic potential of the core allows for generating focused libraries to probe these emerging targets [5] [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3